molecular formula C23H25N7O3 B2678610 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide CAS No. 1021221-72-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide

Cat. No.: B2678610
CAS No.: 1021221-72-6
M. Wt: 447.499
InChI Key: MPIARDTWPGFHEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is a synthetic small molecule characterized by a benzodioxin core linked to a piperazine-carboxamide scaffold, further substituted with a pyridazine-pyridinamine moiety. The piperazine-carboxamide linker provides conformational flexibility, while the pyridazine ring with a 4-methylpyridin-2-ylamino substituent may influence solubility and target binding specificity. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds targeting kinase or GPCR pathways .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O3/c1-16-6-7-24-21(14-16)26-20-4-5-22(28-27-20)29-8-10-30(11-9-29)23(31)25-17-2-3-18-19(15-17)33-13-12-32-18/h2-7,14-15H,8-13H2,1H3,(H,25,31)(H,24,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIARDTWPGFHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxin ring, followed by the introduction of the pyridazinyl group through a series of nucleophilic substitution reactions. The final step involves the coupling of the piperazine moiety with the carboxamide group under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the pyridazinyl and piperazine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated compounds, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. Various methodologies have been explored for the synthesis of similar compounds, often involving nucleophilic substitutions or coupling reactions with piperazine derivatives. For instance, the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with piperazine and pyridazin derivatives has been documented to yield related compounds with significant biological activities .

Enzyme Inhibition

Research indicates that compounds featuring the benzodioxin moiety exhibit enzyme inhibitory properties. Specifically, studies have shown that sulfonamides containing benzodioxane structures can inhibit various enzymes, suggesting potential applications in treating diseases where enzyme inhibition is beneficial. For example, some derivatives have demonstrated activity against carbonic anhydrase and other relevant targets in drug design .

Anti-inflammatory Properties

Compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide have been evaluated for anti-inflammatory effects. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways is particularly noteworthy in this context. Such mechanisms are crucial for developing new anti-inflammatory agents that can provide therapeutic benefits with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Cancer Treatment

The structural features of this compound suggest its potential as an anticancer agent. Compounds that target specific signaling pathways involved in cancer cell proliferation and survival are being explored extensively. The presence of piperazine and pyridazin moieties may enhance the binding affinity to cancer-related targets .

Neuroprotective Effects

Preliminary studies indicate that derivatives of benzodioxin compounds may exhibit neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems or protect against oxidative stress in neural tissues. Such effects are critical in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Studies and Research Findings

StudyFindings
Investigated enzyme inhibitory potential of sulfonamides with benzodioxane; showed significant enzyme inhibition profiles.
Evaluated anti-inflammatory properties; demonstrated dual inhibition of COX and LOX pathways, suggesting therapeutic use in inflammatory conditions.
Explored anticancer properties; indicated potential efficacy against specific cancer cell lines through targeted mechanisms.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, enabling comparative analysis of key features:

Compound Name Core Structure Substituents Molecular Weight Key Features Reference
Target Compound Benzodioxin 4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide ~464.45 (estimated) Pyridazine-pyridinamine group; flexible piperazine linker N/A
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (CAS 866137-49-7) Benzoxazin 3-chloro-5-(trifluoromethyl)pyridin-2-yl 496.83 Electron-withdrawing substituents (Cl, CF₃); higher molecular weight
Compound 28 (C21H24N5O4) Benzoxazin-3(4H)-one Pyridin-3-yl; propanoyl-piperazine 410.18 Benzoxazinone core; lower steric bulk
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine (CAS 941378-54-7) Benzodioxin Thiazolyl-pyridinamine ~350.39 (estimated) Thiazole linker; absence of piperazine-carboxamide

Structural and Functional Insights:

Core Heterocycles: The benzodioxin core in the target compound vs. Thiazole-containing analogs (e.g., CAS 941378-54-7) replace the piperazine-carboxamide with a thiazolyl group, likely altering target selectivity .

CAS 866137-49-7’s 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent introduces strong electron-withdrawing effects, which could stabilize receptor interactions but reduce metabolic stability .

Linker Flexibility: Piperazine-carboxamide linkers (target compound, CAS 866137-49-7, compound 28) allow conformational adaptability, whereas rigid thiazole or propanoyl groups (compound 29a/b) may restrict binding modes .

Research Findings and Structure-Activity Relationships (SAR)

Synthetic Accessibility: Compound 28 (C21H24N5O4) was synthesized in 10% yield, suggesting challenges in introducing the pyridin-3-yl-propanoyl-piperazine moiety. The target compound’s pyridazine-pyridinamine group may require optimized coupling conditions .

Biological Activity Trends: Benzoxazinone derivatives (e.g., compound 28) demonstrated moderate activity in kinase inhibition assays, attributed to the oxazinone oxygen’s hydrogen-bonding capacity. The target compound’s benzodioxin core may reduce this interaction, necessitating compensatory substituents . Piperazine-carboxamide analogs with pyridazine rings (e.g., target compound) are hypothesized to exhibit improved selectivity for adenosine receptors, as seen in structurally related pyridazine-based inhibitors .

The target compound’s methylpyridinamine group balances lipophilicity and metabolic stability .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl}piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzodioxane moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its enzyme inhibitory potential and other relevant therapeutic effects.

Chemical Structure

The compound's structure can be broken down as follows:

  • Benzodioxane moiety : Imparts various biological activities.
  • Piperazine ring : Often associated with psychoactive and antitumor properties.
  • Pyridazine and pyridine components : Contribute to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing the benzodioxane structure exhibit a wide range of biological activities, including:

  • Enzyme Inhibition : Significant inhibitory effects on various enzymes such as acetylcholinesterase (AChE) and α-glucosidase.
  • Antitumor Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation.

Enzyme Inhibition Studies

  • Acetylcholinesterase (AChE) Inhibition :
    • The compound has demonstrated moderate inhibitory activity against AChE, which is crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases like Alzheimer's disease.
  • α-Glucosidase Inhibition :
    • Inhibitory effects against α-glucosidase have been observed, indicating potential use in managing Type 2 Diabetes Mellitus (T2DM). Compounds with similar structures have shown significant inhibition rates in previous studies.

Case Studies

A study synthesized various sulfonamide derivatives based on the benzodioxane structure and evaluated their biological activities. The findings highlighted:

  • In vitro Studies : Most synthesized compounds exhibited substantial inhibition against yeast α-glucosidase, with some showing weak activity against AChE .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound to target enzymes. The results corroborated the experimental findings, suggesting strong interactions at the active sites of both AChE and α-glucosidase.

Comparative Table of Biological Activities

Compound NameAChE Inhibition (IC50)α-Glucosidase Inhibition (IC50)Antitumor Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{6-[...]}ModerateSignificantPromising
Sulfonamide Derivative 1157.31 µM46.42 µMModerate
Sulfonamide Derivative 2Comparable to PhysostigmineSignificantHigh

Q & A

Q. What are the key synthetic pathways and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Piperazine ring formation : Ethylenediamine reacts with dihaloalkanes under basic conditions to form the piperazine core .
  • Coupling reactions : The benzodioxin moiety is introduced via nucleophilic substitution or amide coupling. For example, refluxing in N,NN,N-dimethylformamide (DMF) with potassium hydride as a base facilitates alkylation or arylation at the piperazine nitrogen .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography is used to isolate the final product, with yields typically optimized to ~85% under inert atmospheres .

Q. How can researchers characterize the compound’s structural integrity and purity?

Key methods include:

  • Spectroscopic analysis : 1H^1H-NMR and 13C^{13}C-NMR confirm molecular structure, while mass spectrometry validates molecular weight .
  • Chromatography : HPLC with UV detection monitors purity (>95%), and reversed-phase columns resolve impurities .
  • Thermal analysis : Differential scanning calorimetry (DSC) assesses melting points and stability under varying temperatures .

Q. What preliminary assays are recommended for identifying biological targets?

  • Receptor binding assays : Radioligand displacement studies (e.g., using 125I^{125}I-labeled CGRP) evaluate affinity for receptors like the calcitonin gene-related peptide (CGRP) receptor, a target implicated in migraine pathways .
  • Enzyme inhibition screens : Fluorescence-based assays test inhibitory effects on kinases or proteases, with IC50_{50} values calculated using dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Substituent modification : Replace the 4-methylpyridin-2-yl group with fluorinated or electron-withdrawing groups (e.g., 2,3-difluorophenyl) to enhance receptor binding. The trifluoroethyl group in related compounds improves oral bioavailability by reducing metabolic degradation .
  • Core scaffold tuning : Introduce heterocycles (e.g., azabenzimidazolone) to stabilize the molecule and reduce serum protein binding, as demonstrated in MK-0974, a clinical CGRP antagonist .

Q. What computational tools aid in predicting synthetic routes or biological activity?

  • Reaction path search algorithms : Quantum chemical calculations (e.g., density functional theory) model transition states and intermediates to prioritize viable synthetic pathways .
  • Molecular docking : Software like AutoDock Vina predicts binding poses with target receptors (e.g., CGRP), guiding rational design of high-affinity analogs .

Q. How should researchers address contradictions in biological assay data?

  • Assay standardization : Replicate experiments across cell lines (e.g., HEK-293 vs. CHO) to identify cell-specific responses. For example, serum shifts in receptor binding assays may alter apparent potency .
  • Meta-analysis : Compare datasets using tools like Prism to isolate variables (e.g., pH, temperature) causing discrepancies. Evidence from SAR studies on trifluoromethyl-substituted analogs shows metabolic stability can vary by assay conditions .

Q. What advanced purification strategies resolve challenges in isolating enantiomers or regioisomers?

  • Chiral chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with ethanol/hexane mobile phases to separate enantiomers, critical for compounds with stereocenters .
  • Crystallization screening : Employ high-throughput platforms (e.g., Formulatrix NT8) to identify solvent systems that favor crystallization of the desired isomer .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Piperazine Derivatives

StepReagents/ConditionsYieldReference
Piperazine alkylationDMF, KOH, 80°C, inert atmosphere85%
Amide couplingEDC/HOBt, CH2_2Cl2_2, RT75%
PurificationHPLC (C18 column, acetonitrile/water)>95%

Q. Table 2. Common Biological Assays and Parameters

Assay TypeTargetKey ParameterReference
Radioligand bindingCGRP receptorIC50_{50} (nM)
Enzyme inhibitionCholinesterase% Inhibition at 10µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.